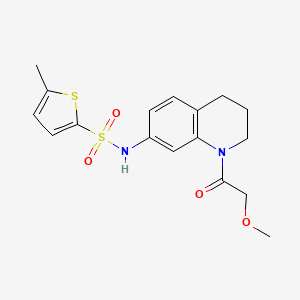

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Descripción

This compound belongs to the tetrahydroquinoline (THQ) class, characterized by a bicyclic core fused with a sulfonamide moiety. The 1-position of the THQ core is substituted with a 2-methoxyacetyl group, while the 7-position is linked to a 5-methylthiophene-2-sulfonamide chain.

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-5-8-17(24-12)25(21,22)18-14-7-6-13-4-3-9-19(15(13)10-14)16(20)11-23-2/h5-8,10,18H,3-4,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOLXOZWZLBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach is the Staudinger reaction, which involves the reaction between ketenes and imines . The methoxyacetyl group can be introduced using methoxyacetyl chloride, which reacts with amines to form the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of 2-methoxyacetyl chloride : Acylation of 2-methoxyacetic acid with suitable reagents.

- Reaction with tetrahydroquinoline : The formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline occurs in the presence of a base.

- Sulfonation : The final step involves sulfonation with 5-methylthiophene-2-sulfonyl chloride under controlled conditions.

This multi-step synthesis allows for the production of the compound in high yield and purity.

Anti-inflammatory Properties

Research indicates that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide exhibits significant anti-inflammatory activity. It may modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines.

- Blocking enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

These mechanisms are crucial for managing conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cells by affecting signaling pathways related to cell proliferation and survival. Notably:

- It appears to influence the PI3K/Akt and MAPK pathways.

- Preliminary results indicate potential effectiveness against various cancer types.

Antimicrobial Activity

Emerging studies suggest that this compound may also possess antimicrobial properties. Its interaction with bacterial cell membranes could inhibit growth and replication. Further research is needed to elucidate its spectrum of activity against different pathogens.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide resulted in reduced levels of inflammatory markers. The compound effectively lowered edema and pain responses associated with induced inflammation.

Case Study 2: Anticancer Research

In vitro experiments using human cancer cell lines showed that the compound inhibited cell growth and induced apoptosis. The study reported a significant decrease in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparación Con Compuestos Similares

Key Structural Variations

The compound is compared to three analogs (Table 1), focusing on substitutions at the THQ core’s 1-position and the sulfonamide/sulfamide group:

Functional Group Impact

- Benzoyl (Analog from ) : The aromatic bulk increases hydrophobicity, which could favor membrane permeability but limit solubility in polar solvents .

- Sulfamide vs.

Research Findings and Pharmacological Implications

Challenges and Limitations

- Data Gaps : Pharmacokinetic profiles (e.g., half-life, metabolic stability) for the target compound remain unreported in the provided evidence.

- Structural Complexity : The THQ core’s stereochemistry (e.g., compound 3i’s (R,R) configuration) may critically influence activity, but enantiomeric data for the target compound are absent .

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a hybrid structure that incorporates both tetrahydroquinoline and thiophene moieties, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol. The presence of the methoxyacetyl group may enhance its lipophilicity and bioavailability.

Synthesis

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of Tetrahydroquinoline : Starting from appropriate precursors, tetrahydroquinoline is synthesized via cyclization reactions.

- Acetylation : The introduction of the methoxyacetyl group is achieved through acylation reactions.

- Thiophene Sulfonamide Formation : The final step involves the sulfonamidation of the thiophene derivative.

Antimicrobial Activity

Research indicates that compounds similar to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide exhibit significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.

- Gram-negative bacteria : Notable activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism of action appears to involve modulation of key signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets:

- Receptor Modulation : The tetrahydroquinoline moiety may influence neurotransmitter systems by acting on dopamine and norepinephrine receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.

Case Studies and Research Findings

- In vitro Studies : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 100 to 250 µM .

- Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to active sites of target proteins involved in cancer progression and inflammation, indicating potential for drug development .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide, and what critical steps ensure high purity?

Answer:

Synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor, followed by functionalization at the 7-position .

- Step 2: Introduction of the 2-methoxyacetyl group using methoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3: Sulfonamide coupling with 5-methylthiophene-2-sulfonyl chloride, requiring precise stoichiometry and inert atmosphere to avoid side reactions .

- Critical Steps:

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

Key methods include:

- NMR Spectroscopy: H and C NMR to verify substitution patterns (e.g., methoxyacetyl and sulfonamide groups) and assess stereochemistry .

- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns .

- X-ray Crystallography: For absolute conformation determination, though crystal growth may require vapor diffusion with solvents like DMSO/water .

Basic: How can researchers predict the biological activity of this compound based on its structural features?

Answer:

- Structural Analogues: Compare with sulfonamide derivatives known for enzyme inhibition (e.g., carbonic anhydrase, kinases) .

- Computational Tools:

- In Vitro Screening: Preliminary assays (e.g., microbial growth inhibition, cytotoxicity on cancer cell lines) to validate hypotheses .

Advanced: How can synthetic yield be optimized for large-scale preparation while maintaining enantiomeric purity?

Answer:

- Design of Experiments (DoE): Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs .

- Catalyst Optimization: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of the tetrahydroquinoline core .

- Process Monitoring: Implement inline FTIR or Raman spectroscopy to track reaction progress and intermediates .

Advanced: How should researchers resolve contradictory bioactivity data observed across different assay systems?

Answer:

- Assay Validation: Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase assays) .

- Compound Stability Testing: Assess degradation under assay conditions (pH, temperature) via LC-MS to rule out false negatives .

- Off-Target Profiling: Use kinome-wide screening or proteomics to identify unintended interactions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonamide moiety?

Answer:

- Analog Synthesis: Replace the 5-methylthiophene group with other heterocycles (e.g., pyridine, furan) to modulate electronic effects .

- Computational SAR: Apply QSAR models to predict activity cliffs and prioritize substituents .

- Biophysical Validation: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics of analogs .

Advanced: How can researchers elucidate the mechanism of action for this compound when targeting enzymes with multiple isoforms?

Answer:

- Isoform-Specific Assays: Use recombinant enzyme isoforms (e.g., HDAC1 vs. HDAC6) in inhibition assays .

- Crystallographic Studies: Co-crystallize the compound with the target enzyme to identify binding site interactions .

- CRISPR Knockdown: Validate target specificity in cellular models by silencing suspected isoforms .

Advanced: What methodologies are effective in studying the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS analysis .

- Plasma Stability Assays: Incubate with human plasma and quantify parent compound degradation over time .

- Solid-State Stability: Monitor crystallinity and hygroscopicity via PXRD and dynamic vapor sorption (DVS) .

Advanced: What challenges arise in resolving the compound’s stereochemistry via X-ray crystallography, and how can they be mitigated?

Answer:

- Crystal Growth Issues: Optimize solvent systems (e.g., DMF/ether diffusion) and use seeding techniques .

- Data Resolution: Employ synchrotron radiation for small or weakly diffracting crystals .

- Refinement Challenges: Use SHELXL for high-resolution data and validate with residual density maps .

Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.